molecular formula C11H11N3O2 B3085495 benzyl N-(1H-pyrazol-4-yl)carbamate CAS No. 1156352-60-1

benzyl N-(1H-pyrazol-4-yl)carbamate

Cat. No.: B3085495
CAS No.: 1156352-60-1
M. Wt: 217.22
InChI Key: HOYQHOBEVBNOHC-UHFFFAOYSA-N
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Description

Benzyl N-(1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.22 . This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a benzyl group and a carbamate group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.22 and a molecular formula of C11H11N3O2 . The boiling point and storage conditions are not specified .

Mechanism of Action

Target of Action

Benzyl N-(1H-pyrazol-4-yl)carbamate primarily targets the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It is believed to interact with its targets (mapk1 and mapk10), leading to changes in cellular signaling pathways . This interaction can potentially alter the function of these kinases, affecting the cellular processes they regulate.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its targets, MAPK1 and MAPK10 . These kinases are involved in various signaling pathways, including the MAPK/ERK pathway, JNK pathway, and p38 MAPK pathway. Changes in these pathways can have downstream effects on cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with MAPK1 and MAPK10 . By interacting with these kinases, the compound could potentially affect cellular processes such as cell growth, differentiation, and apoptosis.

Properties

IUPAC Name

benzyl N-(1H-pyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(14-10-6-12-13-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYQHOBEVBNOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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